molecular formula C13H13BrN2O3S B2879287 3-amino-N-(4-bromophenyl)-4-methoxybenzene-1-sulfonamide CAS No. 379255-13-7

3-amino-N-(4-bromophenyl)-4-methoxybenzene-1-sulfonamide

Cat. No.: B2879287
CAS No.: 379255-13-7
M. Wt: 357.22
InChI Key: MBAUBAQOBWOYFJ-UHFFFAOYSA-N
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Description

3-amino-N-(4-bromophenyl)-4-methoxybenzene-1-sulfonamide is a chemical compound known for its potential applications in medicinal chemistry. It is characterized by the presence of an amino group, a bromophenyl group, a methoxy group, and a sulfonamide group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(4-bromophenyl)-4-methoxybenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4-bromoaniline with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(4-bromophenyl)-4-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Derivatives with different functional groups replacing the bromine atom.

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amines.

Scientific Research Applications

3-amino-N-(4-bromophenyl)-4-methoxybenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-N-(4-bromophenyl)-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, its antiviral activity against Enterovirus 71 is attributed to its ability to inhibit viral replication by targeting viral proteins and disrupting their function. The compound’s sulfonamide group plays a crucial role in binding to the active sites of enzymes, thereby inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-N-(4-bromophenyl)-4-methoxybenzamide
  • 3-amino-N-(4-bromophenyl)propanamide
  • 3-amino-4-bromophenol

Uniqueness

Compared to similar compounds, 3-amino-N-(4-bromophenyl)-4-methoxybenzene-1-sulfonamide exhibits unique properties due to the presence of the sulfonamide group, which enhances its binding affinity to biological targets. This makes it a promising candidate for drug development and other applications .

Properties

IUPAC Name

3-amino-N-(4-bromophenyl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O3S/c1-19-13-7-6-11(8-12(13)15)20(17,18)16-10-4-2-9(14)3-5-10/h2-8,16H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAUBAQOBWOYFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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